Methyl 4-amino-3-((oxetan-2-ylmethyl)amino)benzoate
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Overview
Description
Methyl (S)-4-Amino-3-[(2-oxetanylmethyl)amino]benzoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers . This compound is particularly interesting due to its unique structure, which includes an amino group and an oxetane ring, making it a valuable subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-4-Amino-3-[(2-oxetanylmethyl)amino]benzoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions usually include refluxing the mixture to ensure complete conversion . Another method involves the use of sodium hydroxide and ethanol to prepare the ester from the corresponding benzoic acid derivative .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for monitoring and controlling the reaction parameters ensures high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-4-Amino-3-[(2-oxetanylmethyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Methyl (S)-4-Amino-3-[(2-oxetanylmethyl)amino]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of fragrances and flavoring agents
Mechanism of Action
The mechanism of action of Methyl (S)-4-Amino-3-[(2-oxetanylmethyl)amino]benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes, affecting their activity. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Methyl anthranilate: An ester of anthranilic acid with a similar structure but without the oxetane ring.
Ethyl benzoate: Another ester with a simpler structure lacking the amino and oxetane groups.
Uniqueness
Methyl (S)-4-Amino-3-[(2-oxetanylmethyl)amino]benzoate is unique due to the presence of both an amino group and an oxetane ring, which confer distinct chemical properties and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H16N2O3 |
---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
methyl 4-amino-3-(oxetan-2-ylmethylamino)benzoate |
InChI |
InChI=1S/C12H16N2O3/c1-16-12(15)8-2-3-10(13)11(6-8)14-7-9-4-5-17-9/h2-3,6,9,14H,4-5,7,13H2,1H3 |
InChI Key |
CEYHKCZODRRMMV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N)NCC2CCO2 |
Origin of Product |
United States |
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